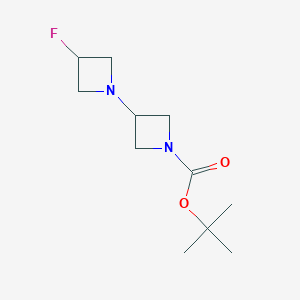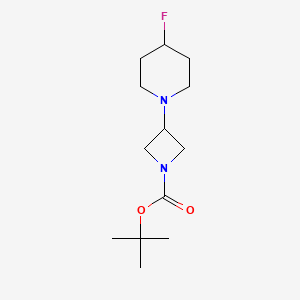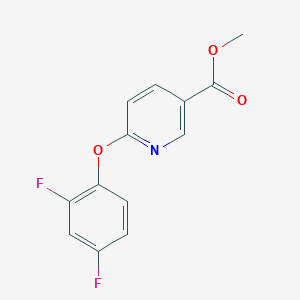
Methyl 6-(2,4-Difluorophenoxy)nicotinate
Übersicht
Beschreibung
Methyl 6-(2,4-Difluorophenoxy)nicotinate is a chemical compound with the CAS Number: 910643-36-6 . It has a molecular weight of 265.22 and its molecular formula is C13H9F2NO3 .
Molecular Structure Analysis
The InChI code of Methyl 6-(2,4-Difluorophenoxy)nicotinate is 1S/C13H9F2NO3/c1-18-13(17)8-2-5-12(16-7-8)19-11-4-3-9(14)6-10(11)15/h2-7H,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Development
- Methyl 6-(2,4-Difluorophenoxy)nicotinate is involved in the synthesis of various compounds and materials. For example, it's used in the development of ligand materials for blue phosphorescent OLED dopants, as highlighted by the one-pot synthesis method that combines (2,4-difluorophenyl)boronic acid with 6-bromonicotinonitrile, involving Suzuki-Miyaura coupling reaction and cyano hydrolysis reaction (Zhou Yuyan, 2014).
- The synthesis of 3-acetyl-2-aryl-2H/methyl-5-[3-(6-methylpyridinyl)]-2,3-dihydro-[1,3,4]-oxadiazole derivatives from 6-methyl nicotinate is another example. These compounds are investigated for their antimicrobial and antioxidant properties, showcasing the versatility of methyl nicotinate derivatives in medicinal chemistry (P. C. Shyma et al., 2013).
Pharmacological Research
- In pharmacological studies, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate has shown a retinoprotective effect, providing insights into potential treatments for retinal diseases. This compound improved retinal microcirculation and resistance to ischemia in a rat model, highlighting the therapeutic potential of nicotinate derivatives (A. Peresypkina et al., 2020).
Chemical Analysis and Methodology
- Methyl nicotinate and its derivatives have been a focus in the field of chemical analysis. For instance, the partitioning behavior of hydrocarbon and fluorocarbon-functionalized nicotinic acid esters is studied for insights into fluorophilicity, which is crucial for designing prodrugs for fluorocarbon-based drug delivery systems (Vivian A Ojogun et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 6-(2,4-difluorophenoxy)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c1-18-13(17)8-2-5-12(16-7-8)19-11-4-3-9(14)6-10(11)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKGSKCAPATZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(2,4-Difluorophenoxy)nicotinate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

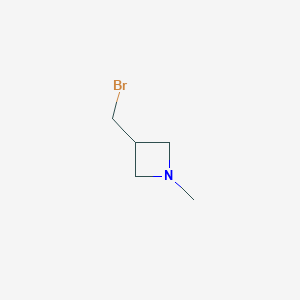
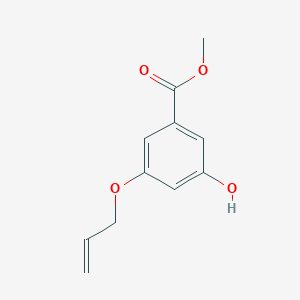
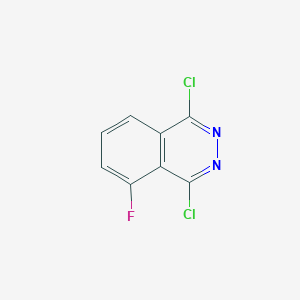
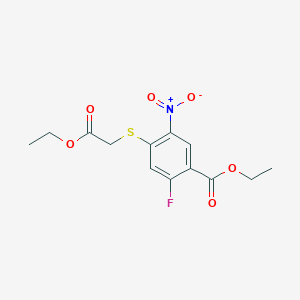
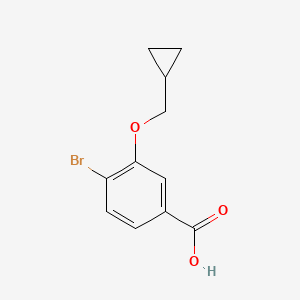
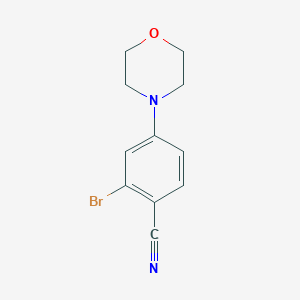
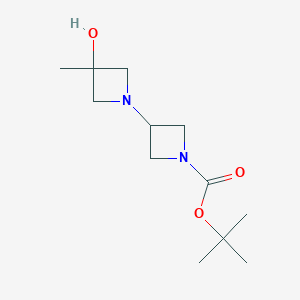
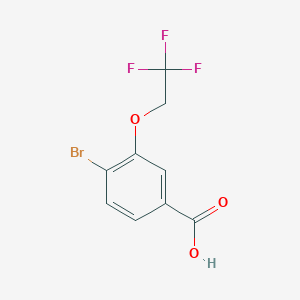
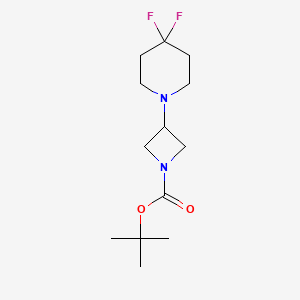
![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1398018.png)

